Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
Description
Chemical Identity and Structural Features
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS: 955886-84-7) is a benzothiazole derivative with the molecular formula $$ \text{C}{10}\text{H}{10}\text{N}{2}\text{O}{3}\text{S} $$ and a molecular weight of 238.27 g/mol. Its structure consists of a benzothiazole core fused to a benzene ring, featuring:
- A methoxy (-OCH$$_3$$) group at the 4th position
- An amino (-NH$$_2$$) group at the 2nd position
- A methyl ester (-COOCH$$_3$$) group at the 6th position
The planar bicyclic system exhibits conjugation across the thiazole and benzene rings, influencing its electronic properties and reactivity. Key spectral identifiers include:
- IR : Characteristic peaks for N-H (3350–3250 cm$$^{-1}$$), C=O (1700–1680 cm$$^{-1}$$), and C-O-C (1250–1150 cm$$^{-1}$$)
- $$^1$$H NMR : Distinct signals for methoxy (δ 3.83 ppm), aromatic protons (δ 7.38–8.30 ppm), and amino groups (δ 7.92 ppm)
Table 1: Key Chemical Properties
Historical Context in Heterocyclic Chemistry Research
Benzothiazoles were first synthesized in 1887 by A.W. Hofmann through cyclization reactions of 2-aminothiophenols. The specific 2-amino-4-methoxy-6-carboxylate derivative emerged in the early 2000s as part of systematic efforts to modify benzothiazole scaffolds for enhanced bioactivity. Key developments include:
- 2009 : Optimization of synthetic routes using bromine-mediated cyclization in acetic acid
- 2012 : Structural characterization in PubChem database (CID 59560269)
- 2020s : Exploration as a precursor for anticancer and antimicrobial agents
The compound’s design reflects three decades of progress in heterocyclic chemistry, particularly in regioselective functionalization strategies.
Significance in Benzothiazole Derivative Studies
This derivative occupies a critical niche in benzothiazole research due to:
A. Structural Tunability
- The 2-amino group serves as a site for Schiff base formation
- Methoxy and ester groups enable polarity modulation for drug-likeness
B. Biological Relevance
- Demonstrated intermediate potential in synthesizing kinase inhibitors
- Serves as a scaffold for fluorescent probes targeting hypoxic tumors
Table 2: Comparative Analysis with Analogues
C. Synthetic Versatility
Recent advances utilize this compound in:
The compound’s balanced lipophilicity (LogP ≈ 1.8) and hydrogen-bonding capacity (3 acceptors, 2 donors) make it a valuable template in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZNSAWWLCRFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazole derivatives with appropriate esterifying agents. One common method includes the condensation of 2-aminothiazole with methyl 4-methoxybenzoate under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives with tailored properties.
Biology
Antimicrobial Activity : The compound has been studied for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A notable study indicated its ability to inhibit bacterial DNA gyrase, essential for bacterial replication.
Case Study: Inhibition of Escherichia coli
In laboratory settings, this compound showed significant antibacterial activity against E. coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition. The mechanism involves binding to DNA gyrase, disrupting DNA replication processes.
Anticancer Properties : Research has explored its potential as an anticancer agent. Similar benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells.
Research Findings: Cytotoxicity Assays
In vitro assays have revealed that this compound exhibits significant growth inhibition in human cancer cell lines, with IC50 values in the low micromolar range for HepG2 liver cancer cells.
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functionalization
- Hydroxy Derivatives (4-OH and 5-OH): Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) and its 5-hydroxy isomer (18) are selectively derivatized at the hydroxyl group without affecting the 2-amino group. This property is exploited in synthesizing DNA gyrase inhibitors and siderophore conjugates . For example, compound 15 was alkylated with pyridin-3-ylmethoxy groups to yield antimicrobial agents .
- Halogenated Analogues : Chloro and bromo derivatives exhibit enhanced reactivity in cross-coupling reactions. Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a key intermediate in synthesizing LJN-452, a compound with reported kinase inhibitory activity .
Biological Activity
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a benzo[d]thiazole core with an amino group and a methoxy substituent, which contribute to its unique biological profile. The presence of the carboxylate group enhances its solubility and potential interaction with biological targets.
| Compound Name | Structure Features | Biological Activities |
|---|---|---|
| This compound | Amino and methoxy groups | Antimicrobial, Anticancer |
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, particularly through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Case Study: Inhibition of Escherichia coli
In a specific study, this compound demonstrated notable antibacterial activity against E. coli strains. The compound was tested for its Minimum Inhibitory Concentration (MIC), yielding values that indicate effective inhibition under laboratory conditions. The mechanism involves binding to the DNA gyrase enzyme, disrupting bacterial DNA replication .
Anticancer Properties
The anticancer potential of this compound has also been explored. Similar benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation .
Research Findings: Cytotoxicity Assays
In vitro cytotoxicity assays revealed that this compound exhibits significant growth inhibition in human cancer cell lines. For instance, studies reported IC50 values in the low micromolar range for HepG2 liver cancer cells, suggesting strong anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and topoisomerase IV, critical enzymes for DNA replication in bacteria.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival and death.
- Binding Affinity : Interaction studies indicate that this compound binds effectively to specific receptors or enzymes, influencing their activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate?
- Methodology : The compound is typically synthesized via bromination and cyclization of substituted benzothiazole precursors. For example, bromine (Br₂) and sodium thiocyanate (NaSCN) in ethanol at 30°C for 48 hours yield intermediates like 2-amino-4-fluorobenzo[d]thiazole derivatives, followed by methoxylation or alkylation steps . Alternative routes involve coupling 2-aminobenzo[d]thiazole-4-ol derivatives with alkylating agents (e.g., 3-(chloromethyl)pyridine) in DMF with K₂CO₃/KI catalysis at 60°C .
- Key Data : Yields range from 20% to 66%, depending on reaction conditions and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) .
Q. How is the compound characterized structurally and chemically?
- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are standard. For example:
- ¹H NMR (DMSO-d₆): δ 8.71 (d, J=1.7 Hz, pyridine-H), 3.83 (s, OCH₃) .
- MS (ESI) : m/z 316.1 [M+H]⁺ confirms molecular weight .
Q. What are its primary applications in academic research?
- Methodology : The compound is a scaffold for developing DNA gyrase inhibitors targeting antibiotic-resistant pathogens like Acinetobacter baumannii. Modifications at the 4-position (e.g., pyridin-3-ylmethoxy or morpholino groups) enhance antibacterial activity .
- Biological Testing : Minimum inhibitory concentration (MIC) assays and enzyme inhibition studies (IC₅₀) are used to evaluate efficacy .
Advanced Research Questions
Q. How can low yields in alkylation/functionalization steps be addressed?
- Troubleshooting : Low yields (e.g., 8% in pyridine alkylation ) may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Optimizing solvent polarity (e.g., DMF vs. acetonitrile).
- Using phase-transfer catalysts (e.g., KI) to enhance reaction rates .
- Increasing reaction time or temperature (e.g., 80°C for 24 hours).
Q. What strategies enhance the compound's biological activity?
- Methodology : Structure-activity relationship (SAR) studies show that:
- 4-Substituents : Bulky groups (e.g., 2-morpholino-1-phenylethoxy) improve DNA gyrase binding .
- 2-Amino Modifications : Acylation with pyrrole-carboxamide groups increases potency against Pseudomonas aeruginosa .
Q. How can data discrepancies in reported synthesis yields be resolved?
- Case Study : reports 66% yield for a cyclization step, while cites 20% for similar reactions. Contradictions may arise from:
- Reagent Purity : Impurities in bromine or NaSCN reduce efficiency.
- Workup Protocols : Adjusting pH during precipitation (e.g., pH 8-9) improves recovery .
- Validation : Replicating reactions with strict stoichiometric control and inert atmospheres (e.g., N₂) minimizes variability .
Q. What computational methods support crystallographic analysis of derivatives?
- Methodology : The SHELX suite (e.g., SHELXL/SHELXS) refines crystal structures from X-ray diffraction data. For example:
- SHELXL : Handles high-resolution or twinned data for small-molecule derivatives .
- Validation Tools : Coot and Olex2 visualize electron density maps to confirm methoxy/ester group orientations .
Q. What purification challenges arise with hydrophobic derivatives?
- Methodology : Hydrophobic derivatives (e.g., 4-(pyrimidin-2-ylmethoxy) analogs) require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
